
(2-Isopropylthiophen-3-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isopropylthiophen-3-yl)(phenyl)methanol is an organic compound that belongs to the class of alcohols It features a thiophene ring substituted with an isopropyl group at the second position and a phenylmethanol group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylthiophen-3-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution with Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Phenylmethanol Group: The phenylmethanol group can be attached through a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
(2-Isopropylthiophen-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of (2-Isopropylthiophen-3-yl)(phenyl)methanone.
Reduction: Formation of (2-Isopropylthiophen-3-yl)(phenyl)methane.
Substitution: Formation of nitro or bromo derivatives of the phenyl ring.
科学的研究の応用
(2-Isopropylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (2-Isopropylthiophen-3-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but may include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
(2-Methylthiophen-3-yl)(phenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
(2-Ethylthiophen-3-yl)(phenyl)methanol: Similar structure but with an ethyl group instead of an isopropyl group.
(2-Propylthiophen-3-yl)(phenyl)methanol: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
(2-Isopropylthiophen-3-yl)(phenyl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural feature may confer distinct biological activities or industrial applications compared to its analogs.
特性
分子式 |
C14H16OS |
|---|---|
分子量 |
232.34 g/mol |
IUPAC名 |
phenyl-(2-propan-2-ylthiophen-3-yl)methanol |
InChI |
InChI=1S/C14H16OS/c1-10(2)14-12(8-9-16-14)13(15)11-6-4-3-5-7-11/h3-10,13,15H,1-2H3 |
InChIキー |
JZYAGDMKZLQOQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CS1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13081998.png)
![1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B13082001.png)
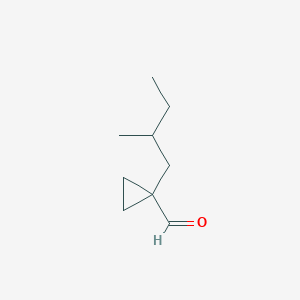
![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
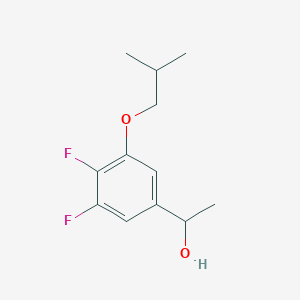
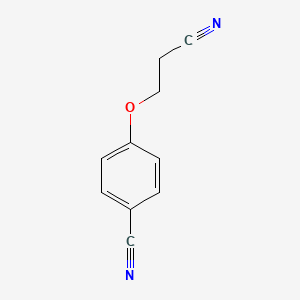
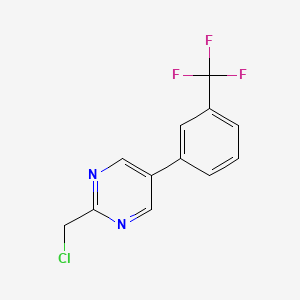
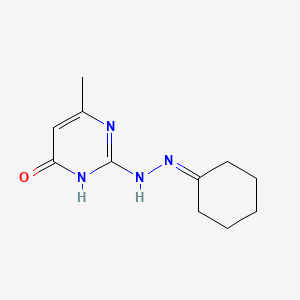
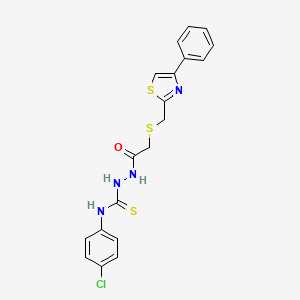

![(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B13082053.png)

